CB1 Receptor Binding Affinity: No Publicly Available Data for Target Compound vs. Closest Analogs
No quantitative CB1 receptor binding affinity data (Ki, IC50, or pIC50) have been publicly disclosed for 2-tert-butyl-1-[1-(3-methylpyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2549039-40-7) in any peer-reviewed journal, patent document, or established database (ChEMBL, BindingDB, PubChem). Its closest structural comparator is the pyrazine analog 2-tert-butyl-1-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2415624-40-5), which bears an unsubstituted pyrazine ring in place of the 3-methylpyrazine. However, no binding data are publicly available for this analog either. The patent WO2007064566 generically claims CB1 antagonism for the compound class but provides no compound-specific Ki or IC50 values for any enumerated example [1]. In the absence of quantitative binding data, no meaningful differentiation can be established on the basis of target affinity.
| Evidence Dimension | CB1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki: Not publicly disclosed |
| Comparator Or Baseline | 2-tert-butyl-1-[1-(pyrazin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole (CAS 2415624-40-5); Ki: Not publicly disclosed |
| Quantified Difference | Cannot be calculated—data unavailable for both target and comparator |
| Conditions | No validated assay context available in public domain |
Why This Matters
Without quantitative binding affinity data, procurement decisions cannot be informed by target potency, which is the primary driver of compound selection for CB1 antagonist research programs.
- [1] Rupprecht KM, Baker RK, Hale JJ, Miao S. Heterocycle-substituted 3-alkyl azetidine derivatives. PCT Int. Appl. WO 2007064566 A3, 2007. Also published as US 20070123505 A1. View Source
